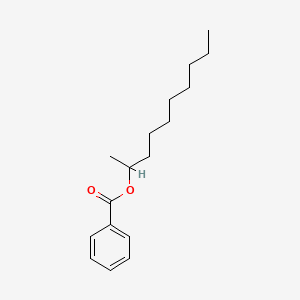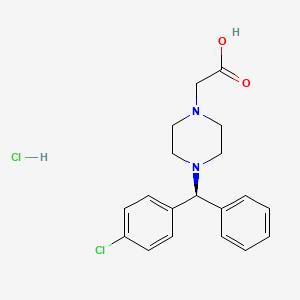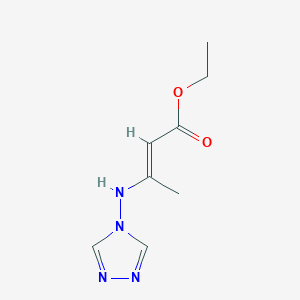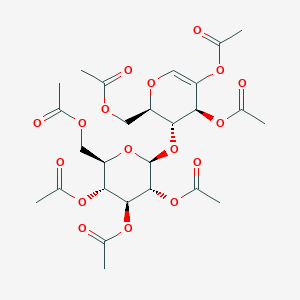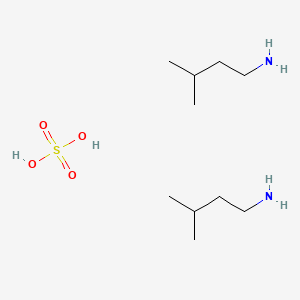
3-Methylbutan-1-amine hemisulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylbutan-1-amine hemisulfate, also known as isoamylamine hemisulfate, is an organic compound with the molecular formula C5H13N. It is a primary amine with a branched alkyl chain, making it a versatile building block in organic synthesis. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
3-Methylbutan-1-amine can be synthesized through several methods. One common method involves the nucleophilic substitution of haloalkanes with ammonia. For example, the reaction of 3-methyl-1-bromobutane with ammonia yields 3-methylbutan-1-amine. This reaction typically requires heating and the presence of a solvent such as ethanol .
Another method involves the reduction of 3-methylbutanenitrile using hydrogen gas in the presence of a metal catalyst like palladium on carbon. This reduction process converts the nitrile group to an amine group, resulting in the formation of 3-methylbutan-1-amine .
Industrial Production Methods
Industrial production of 3-methylbutan-1-amine often involves large-scale reduction of nitriles or the amination of alcohols. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production .
化学反应分析
Types of Reactions
3-Methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can further modify the amine group, although this is less common.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C) is typically used.
Substitution: Haloalkanes and ammonia or amines are commonly used reagents.
Major Products Formed
Oxidation: Nitriles and amides.
Reduction: Further reduced amines or hydrocarbons.
Substitution: Alkylated amines and ammonium salts.
科学研究应用
3-Methylbutan-1-amine hemisulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including neurotransmitters and enzyme inhibitors.
Medicine: It is involved in the development of drugs targeting various diseases, including neurological disorders and infections.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
作用机制
The mechanism of action of 3-methylbutan-1-amine hemisulfate involves its interaction with specific molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with various biomolecules. This allows it to act as a ligand for enzymes and receptors, modulating their activity and influencing biochemical pathways .
相似化合物的比较
Similar Compounds
3-Methylbutylamine: A closely related compound with similar chemical properties.
Isopentylamine: Another primary amine with a branched alkyl chain.
3,3-Dimethylpropylamine: A structural isomer with different branching.
Uniqueness
3-Methylbutan-1-amine hemisulfate is unique due to its specific branching and functional group arrangement, which imparts distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions .
属性
分子式 |
C10H28N2O4S |
|---|---|
分子量 |
272.41 g/mol |
IUPAC 名称 |
3-methylbutan-1-amine;sulfuric acid |
InChI |
InChI=1S/2C5H13N.H2O4S/c2*1-5(2)3-4-6;1-5(2,3)4/h2*5H,3-4,6H2,1-2H3;(H2,1,2,3,4) |
InChI 键 |
BHIHPZFEQAQAFU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCN.CC(C)CCN.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


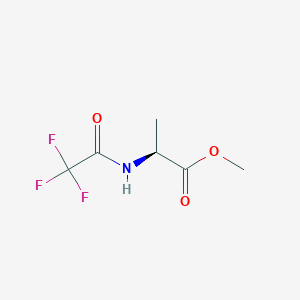
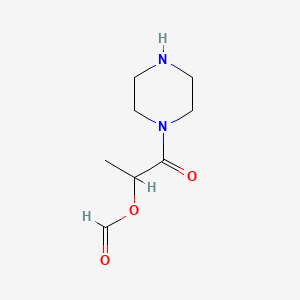
![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
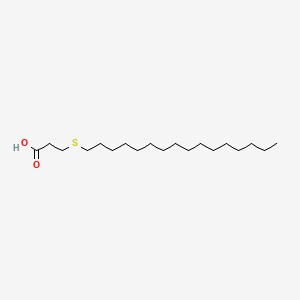
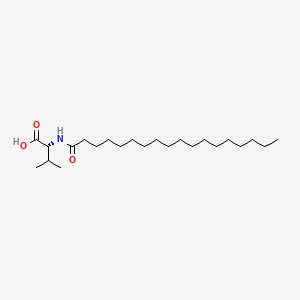
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)
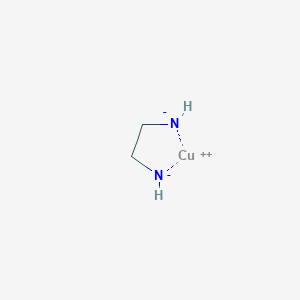
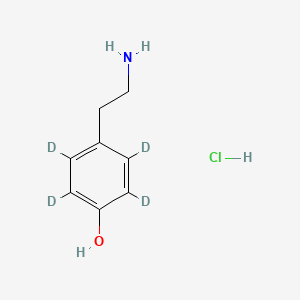
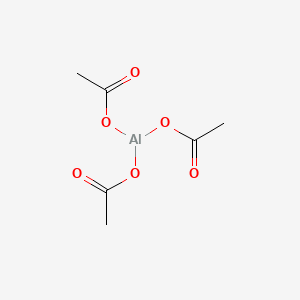
![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)
